![molecular formula C19H17N5O2 B2479646 N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide CAS No. 2551120-35-3](/img/structure/B2479646.png)
N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide
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Description
N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Quinazoline derivatives have been extensively reviewed for their potential as anticancer agents. The compounds within this family have demonstrated a wide range of biological activities, including inhibiting tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival. The diversity in the structural makeup of quinazoline derivatives allows for targeting various biochemical pathways, making them promising candidates for multi-target therapies in cancer treatment. Notably, the shift from first-generation EGFR inhibitors to more structurally diverse quinazoline compounds has opened new avenues for the development of anticancer drugs with improved efficacy and specificity (Marzaro, Guiotto, & Chilin, 2012).
Medicinal Chemistry Insights
The chemical stability and versatility of the quinazoline nucleus have inspired significant research into functionalizing this scaffold with various bioactive moieties. These efforts have led to the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showing promising antibacterial activity. This highlights the potential of quinazoline derivatives in addressing the challenge of antibiotic resistance, underscoring their importance in medicinal chemistry (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Broad Spectrum of Biological Activities
Quinazoline and its derivatives are not limited to anticancer applications but have shown a broad spectrum of biological activities. These include antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. Such diversity in biological actions is attributed to the structural heterogeneity of quinazoline compounds, allowing for the modulation of various biological targets. The exploration of quinazoline derivatives in different therapeutic areas suggests their potential role in the development of new treatment modalities for a range of disorders (Shang et al., 2018).
Optoelectronic Applications
Apart from their medicinal properties, quinazoline derivatives have also been explored for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells. This highlights the versatility of quinazoline derivatives beyond pharmaceuticals, demonstrating their potential in the development of advanced materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
N-[(4-methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-11-14-4-2-3-5-15(14)23-17(22-11)10-20-18(25)12-6-7-13-9-21-19(26)24-16(13)8-12/h2-8H,9-10H2,1H3,(H,20,25)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFKXCLLPAVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C3=CC4=C(CNC(=O)N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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